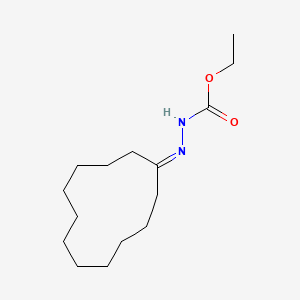
Ethyl 2-cyclododecylidenehydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclododecylidenehydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by its unique structure, which includes a cyclododecylidene group attached to a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclododecylidenehydrazinecarboxylate typically involves the reaction of cyclododecanone with ethyl hydrazinecarboxylate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclododecylidenehydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Production of ethyl hydrazinecarboxylate derivatives.
Substitution: Generation of various substituted hydrazinecarboxylates.
Scientific Research Applications
Ethyl 2-cyclododecylidenehydrazinecarboxylate has found applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyclododecylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-cyclododecylidenehydrazinecarboxylate can be compared with other hydrazinecarboxylates and cyclododecylidene derivatives:
Similar Compounds:
Uniqueness:
- The presence of the cyclododecylidene group imparts unique steric and electronic properties to the compound, distinguishing it from other hydrazinecarboxylates.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
ethyl N-(cyclododecylideneamino)carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-2-19-15(18)17-16-14-12-10-8-6-4-3-5-7-9-11-13-14/h2-13H2,1H3,(H,17,18) |
InChI Key |
XSMGVELVBJSIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN=C1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















